![molecular formula C14H12Cl2F3N B2778007 (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2241129-12-2](/img/structure/B2778007.png)

(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

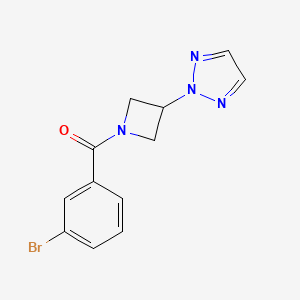

(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride, also known as TFMPP, is a synthetic drug that belongs to the phenethylamine family. It is a psychoactive substance that is commonly used as a recreational drug. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

- Antidepressant Research : Researchers have investigated this compound as a potential antidepressant due to its structural similarity to certain neurotransmitters. It may modulate serotonin or norepinephrine receptors, which are implicated in mood regulation .

- Neuroprotective Agents : The trifluoromethyl group in the molecule could enhance its bioavailability and metabolic stability. Scientists explore its neuroprotective effects against oxidative stress or neurodegenerative diseases .

- Pesticide Intermediates : The compound’s derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), serve as intermediates for synthesizing crop-protection products. These derivatives play a crucial role in enhancing agricultural productivity .

- Organic Semiconductors : Researchers investigate the use of this compound in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its electron-donating properties make it suitable for charge transport in these applications .

- Chiral Separation : The compound’s chiral properties have been exploited for enantioselective chromatography. Scientists use it as a chiral selector in high-performance liquid chromatography (HPLC) columns .

- Trifluoromethylation Reactions : Researchers utilize this compound as a source of trifluoromethyl groups in synthetic chemistry. It participates in reactions that introduce trifluoromethyl moieties into organic molecules .

- Process Optimization : In pharmaceutical manufacturing, scientists optimize synthetic routes involving this compound to improve yield, selectivity, and scalability. Its stability under various reaction conditions is crucial for large-scale production .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Organic Electronics

Analytical Chemistry and Chromatography

Fluorine Chemistry and Synthetic Methods

Pharmaceutical Process Development

properties

IUPAC Name |

(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N.ClH/c15-10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)14(16,17)18;/h1-8,13H,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDNQMZDQBWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)

![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2777939.png)

![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)

![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)